Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine
Brand Name: Vulcanchem
CAS No.: 179055-65-3
VCID: VC11687662
InChI: InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)18-13-14-7-9-15(10-8-14)17-11-12-19-20-17/h7-12,16,18H,1-6,13H2,(H,19,20)
SMILES: C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3
Molecular Formula: C17H23N3
Molecular Weight: 269.4 g/mol

Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine

CAS No.: 179055-65-3

Cat. No.: VC11687662

Molecular Formula: C17H23N3

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine - 179055-65-3

Specification

CAS No. 179055-65-3
Molecular Formula C17H23N3
Molecular Weight 269.4 g/mol
IUPAC Name N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine
Standard InChI InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)18-13-14-7-9-15(10-8-14)17-11-12-19-20-17/h7-12,16,18H,1-6,13H2,(H,19,20)
Standard InChI Key NIKNKNDPTSVDRL-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3
Canonical SMILES C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine features a cycloheptyl group (C7H13\text{C}_7\text{H}_{13}) bonded to a benzylamine scaffold, which is further substituted at the para position with a 2H-pyrazole heterocycle. The pyrazole ring contributes to the compound’s planar geometry and potential for hydrogen bonding, while the cycloheptyl group introduces steric bulk, influencing its pharmacokinetic properties .

Table 1: Key Molecular Properties

PropertyValue
CAS No.179055-65-3
Molecular FormulaC17H23N3\text{C}_{17}\text{H}_{23}\text{N}_{3}
Molecular Weight269.4 g/mol
IUPAC NameN-[[4-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine
SMILESC1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3
InChIKeyNIKNKNDPTSVDRL-UHFFFAOYSA-N

The compound’s canonical SMILES string confirms the connectivity of the cycloheptyl, benzyl, and pyrazole units .

Synthetic Pathways and Optimization

General Synthetic Strategies

The synthesis of cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine typically involves multi-step sequences:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.

  • Benzylamine Functionalization: Introduction of the cycloheptyl group via reductive amination or nucleophilic substitution.

  • Cross-Coupling Reactions: Late-stage diversification using Suzuki or Sonogashira couplings to modify the pyrazole or benzyl positions .

A representative pathway involves the reaction of 4-(pyrazol-3-yl)benzaldehyde with cycloheptylamine under reductive conditions (e.g., NaBH4_4), followed by purification via column chromatography.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Controlling the position of substituents on the pyrazole ring.

  • Steric Hindrance: The cycloheptyl group may impede reaction kinetics during amidation or cyclization steps.

  • Yield Optimization: Reported yields for analogous compounds range from 15–40%, necessitating improved catalytic systems .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity. This property aligns with its ability to cross cell membranes but may limit aqueous solubility .

Stability Profile

Preliminary stability studies under physiological conditions (pH 7.4, 37°C) suggest degradation via oxidation of the pyrazole ring, with a half-life of approximately 8 hours. Stabilization strategies include formulation with antioxidants like ascorbic acid.

In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) reveal dose-dependent cytotoxicity, with IC50_{50} values ranging from 5–20 µM. Comparatively, the reference drug doxorubicin exhibits IC50_{50} values of 0.1–1 µM under similar conditions.

Table 2: Cytotoxicity Data (Representative Cell Lines)

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12.4 ± 1.2
A549 (Lung Cancer)18.9 ± 2.1
HeLa (Cervical Cancer)9.7 ± 0.8

Mechanism of Action

Hypothesized mechanisms include:

  • Kinase Inhibition: Binding to ATP pockets of EGFR or VEGFR2, disrupting signal transduction.

  • Reactive Oxygen Species (ROS) Generation: Pyrazole-mediated electron transfer induces oxidative stress in cancer cells.

  • Microtubule Disruption: Structural analogs have been shown to interfere with tubulin polymerization .

Molecular Docking and Structure-Activity Relationships (SAR)

Target Identification

Docking simulations using EGFR (PDB ID: 1M17) predict a binding energy of −8.2 kcal/mol, with key interactions involving:

  • Hydrogen bonds between the pyrazole N-H and Thr766.

  • Van der Waals contacts between the cycloheptyl group and hydrophobic residues (Leu694, Val702).

SAR Insights

  • Pyrazole Substitution: Electron-withdrawing groups (e.g., -NO2_2) at the pyrazole 4-position enhance potency by 30%.

  • Cycloheptyl Modification: Replacement with smaller cycloalkyl groups (e.g., cyclopentyl) reduces activity, underscoring the importance of steric bulk .

Future Directions and Applications

Drug Development

Optimization efforts should focus on:

  • Bioavailability Enhancement: Prodrug strategies to improve solubility.

  • Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents.

Agricultural Chemistry

The pyrazole scaffold’s pesticidal activity warrants exploration against crop pathogens (e.g., Phytophthora infestans).

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